molecular formula C9H14N2O2 B14881199 3-isobutyl-5-methyl-1H-pyrazole-4-carboxylic acid

3-isobutyl-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B14881199
M. Wt: 182.22 g/mol
InChI Key: QMQDJBOHYWCATK-UHFFFAOYSA-N
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Description

3-Isobutyl-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H14N2O2. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutyl-5-methyl-1H-pyrazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, followed by oxidation . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . These reactions typically occur under mild conditions and offer high yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of catalysts such as ruthenium or copper can enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and aryl halides for substitution reactions. These reactions often occur under mild conditions with the aid of catalysts like copper or ruthenium .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring .

Mechanism of Action

The mechanism of action of 3-isobutyl-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . This inhibition can lead to various physiological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isobutyl-5-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

5-methyl-3-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C9H14N2O2/c1-5(2)4-7-8(9(12)13)6(3)10-11-7/h5H,4H2,1-3H3,(H,10,11)(H,12,13)

InChI Key

QMQDJBOHYWCATK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)CC(C)C)C(=O)O

Origin of Product

United States

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